2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic core with substituents that modulate its electronic and steric properties. The 4-bromophenyl group at position 1 introduces electron-withdrawing effects, while the 3,4-dimethoxyphenyl group at position 4 provides electron-donating methoxy substituents, creating a polarized electronic environment. The carbonitrile group at position 3 contributes to hydrogen-bonding capabilities, critical for crystal lattice formation and intermolecular interactions .
Synthesis typically involves a multicomponent reaction of substituted aldehydes, cyclic ketones (e.g., dimedone), and malononitrile under catalytic conditions (e.g., ammonium acetate in ethanol), often optimized via microwave irradiation for higher yields .
Properties
Molecular Formula |
C26H26BrN3O3 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26BrN3O3/c1-26(2)12-19-24(20(31)13-26)23(15-5-10-21(32-3)22(11-15)33-4)18(14-28)25(29)30(19)17-8-6-16(27)7-9-17/h5-11,23H,12-13,29H2,1-4H3 |
InChI Key |
GGJWWNRNZGTCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction may be catalyzed by acids or bases, and often requires specific temperature and solvent conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Hexahydroquinoline-carbonitrile derivatives exhibit diverse bioactivity and crystallographic behavior depending on substituent variations. Below is a comparative analysis:
Key Findings
Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to chlorophenyl (electron-withdrawing) or thiophenyl (moderately electron-rich) analogs . This polarization may improve binding affinity in biological systems. Bromine (target) vs.
Hydrogen Bonding and Crystallography :
- The target compound forms N–H⋯N hydrogen-bonded chains, similar to 312275-76-6, but differs from 350699-84-2, where chlorine substituents reduce H-bonding capacity .
- Derivatives with methoxy groups (e.g., 339336-48-0) exhibit extended O–H⋯O networks, enhancing thermal stability .
Synthetic Efficiency :
- Microwave-assisted synthesis (target compound) improves yields (~70–80%) compared to conventional methods (~50–60% for thiophenyl analogs) .
- Sterically hindered derivatives (e.g., 350699-84-2) show lower yields due to slower cyclization .
Solubility and Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
